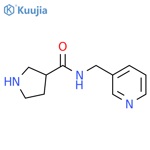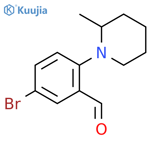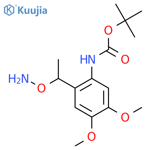Monosaccharide
Monosaccharides, also known as simple sugars, are the most basic units of carbohydrates and are essential for cellular energy production. These single-molecule sugars cannot be broken down into simpler carbohydrates through hydrolysis. Common examples include glucose (dextrose), fructose (levulose), and galactose. Monosaccharides play crucial roles in various biological processes, serving as primary sources of energy for living organisms.
Glucose, the most abundant monosaccharide, is a key component in blood sugar regulation and is used in numerous industries including food production, pharmaceuticals, and biofuel development. Fructose is sweeter than glucose and is often found in fruits and honey; it is also widely used as a sweetener in beverages and confectionery products. Galactose, though less common, is important for the structure of glycolipids and participates in cellular signaling processes.
The unique chemical structures of monosaccharides allow them to form complex carbohydrates such as disaccharides and polysaccharides, which are vital components of plant cell walls and animal glycogen stores. Understanding the properties and applications of monosaccharides is fundamental for researchers in biochemistry, nutrition, and related fields.

| Struktur | Chemischer Name | CAS | MF |
|---|---|---|---|
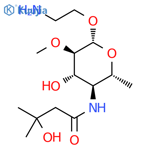 |
2-Aminoethyl beta-D-anthropyranoside, Min. | 1042430-66-9 | C14H28N2O6 |
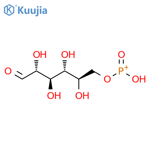 |
D-Allose,6-(dihydrogen phosphate) | 82259-50-5 | C6H12O8P+ |
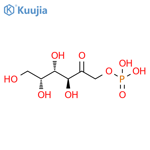 |
D-Tagatose, 1-(dihydrogen phosphate) | 63323-90-0 | C6H13O9P |
 |
amidofluorophosphate | 7226-70-2 | H2NO2FP- |
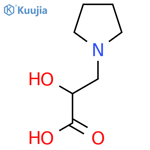 |
2-Hydroxy-3-(pyrrolidin-1-yl)propanoic acid | 1521478-95-4 | C7H13NO3 |
 |
L-Glycero-D-mannoheptose | 4305-74-2 | C7H14O7 |
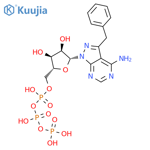 |
4-Amino-3-benzyl-1H-pyrazolo3,4-dpyrimidine 1-β-D-Ribofuranosyl 5’-Triphosphate Triethylamine Salt | 476371-80-9 | C17H22N5O13P3 |
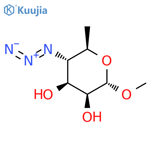 |
Methyl 4-Azido-4,6-dideoxy-α-D-mannopyranoside | 20881-80-5 | C7H13N3O4 |
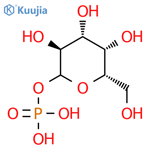 |
l-galactose-1-phosphate | 210100-25-7 | C6H13O9P |
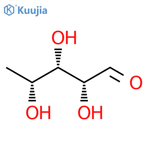 |
5-Deoxy-D-xylose | 13039-77-5 | C5H10O4 |
Verwandte Literatur
-
Florian Oliva,Laia Arqués,Laura Acebo,Maxim Guc,Yudania Sánchez,Xavier Alcobé,Edgardo Saucedo,Victor Izquierdo-Roca J. Mater. Chem. A, 2017,5, 23863-23871
-
Tippu S. Sheriff,Steven Cope,Mmaezi Ekwegh Dalton Trans., 2007, 5119-5122
-
Marietta Tóth,Katalin E. Kövér,Attila Bényei,László Somsák Org. Biomol. Chem., 2003,1, 4039-4046
-
Yiming Rong,Pengfei Ji,Mengzhe He,Yuwen Zhang,Yong Tang Phys. Chem. Chem. Phys., 2018,20, 20398-20405
Empfohlene Lieferanten
-
Hubei Henglvyuan Technology Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises
-
Zhangzhou Sinobioway Peptide Co.,Ltd.Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises
-
上海贤鼎生物科技有限公司Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises
-
Henan Dongyan Pharmaceutical Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises
-
Jinta Yudi Pharmaceutical Technology Co., Ltd.Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises
Empfohlene Produkte

